D2343

Description

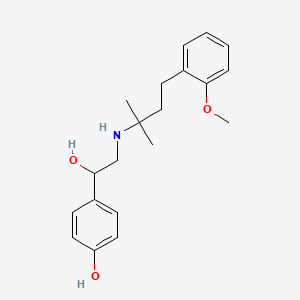

Structure

3D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-[[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-20(2,13-12-16-6-4-5-7-19(16)24-3)21-14-18(23)15-8-10-17(22)11-9-15/h4-11,18,21-23H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNHGKXYJUREIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=CC=C1OC)NCC(C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993549 | |

| Record name | 4-(1-Hydroxy-2-{[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72734-63-5 | |

| Record name | D 2343 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072734635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Hydroxy-2-{[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,6,9,12,15-Pentaoxaheptadecane chemical properties

An In-depth Technical Guide to the Chemical Properties of 3,6,9,12,15-Pentaoxaheptadecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6,9,12,15-pentaoxaheptadecane, commonly known as tetraethylene glycol dimethyl ether or tetraglyme. The document details its structural and physicochemical characteristics, supported by quantitative data, and outlines the experimental protocols for their determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields who utilize this versatile solvent.

Introduction

3,6,9,12,15-Pentaoxaheptadecane (Tetraglyme) is a high-boiling, polar aprotic solvent belonging to the glyme family of ethers. Its chemical structure consists of a chain of four ethylene glycol units terminated with methyl groups. This structure imparts a unique combination of properties, including high solubility for a wide range of organic and inorganic compounds, good thermal and chemical stability, and a low freezing point.[1] These characteristics make it a valuable solvent in various applications, including organic synthesis, battery technology, and as a medium for reactions requiring elevated temperatures.

Chemical and Physical Properties

The key chemical and physical properties of 3,6,9,12,15-pentaoxaheptadecane are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 143-24-8 | [2][3] |

| Molecular Formula | C10H22O5 | [3] |

| Molecular Weight | 222.28 g/mol | [2][3] |

| Appearance | Colorless transparent liquid | [4] |

| Melting Point | -30 °C | [3][4] |

| Boiling Point | 275-276 °C | [3][4] |

| Density | 1.009 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.432 | [3] |

| Water Solubility | Soluble | [5] |

Table 2: Safety and Hazard Properties

| Property | Value | Reference |

| Flash Point | 136 °C (closed cup) | [2] |

| Autoignition Temperature | 265 °C (510 °F) | [2] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [2] |

| Vapor Density | 7.7 (vs air) | [2] |

| Explosive Limit | 0.8% (V) | [5] |

Experimental Protocols

This section details the methodologies for determining the key chemical and physical properties of 3,6,9,12,15-pentaoxaheptadecane.

Determination of Boiling Point (High-Boiling Liquid)

The boiling point of a high-boiling liquid like tetraglyme can be accurately determined using a distillation method or a micro-boiling point method with a Thiele tube.

Protocol using Thiele Tube:

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling heat-transfer fluid, such as mineral oil.

-

Heating: The side arm of the Thiele tube is gently and evenly heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Boiling Point Determination: As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Protocol using an Abbe Refractometer:

-

Calibration: The instrument is calibrated using a standard sample with a known refractive index, often distilled water.

-

Sample Application: A few drops of 3,6,9,12,15-pentaoxaheptadecane are placed on the clean, dry surface of the measuring prism.

-

Measurement: The prism is closed, and the light source is adjusted to illuminate the sample. The user looks through the eyepiece and adjusts the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. For 3,6,9,12,15-pentaoxaheptadecane, a closed-cup method is appropriate. The Pensky-Martens closed-cup test (ASTM D93) is a standard procedure.

Protocol using Pensky-Martens Closed-Cup Tester:

-

Sample Preparation: The test cup of the Pensky-Martens apparatus is filled with the liquid sample to the specified level.

-

Apparatus Setup: The lid is placed on the cup, and the apparatus is assembled. The stirrer is started at the specified speed.

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Test: At regular temperature intervals, an ignition source is dipped into the vapor space of the cup.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure of a molecule.

Sample Preparation for ¹H and ¹³C NMR:

-

A small amount of 3,6,9,12,15-pentaoxaheptadecane (typically a few milligrams) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

The final volume of the solution should be sufficient to cover the NMR probe's detection region (usually around 0.6-0.7 mL).

-

The tube is capped and gently shaken to ensure the sample is fully dissolved and the solution is homogeneous.

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure for a Neat Liquid Sample:

-

A drop of the neat (undiluted) liquid is placed on the surface of a salt plate (e.g., NaCl or KBr).

-

A second salt plate is placed on top to create a thin liquid film between the plates.

-

The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer for analysis.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture. It is also used to determine the purity of a substance.

General Procedure:

-

Sample Preparation: A dilute solution of 3,6,9,12,15-pentaoxaheptadecane is prepared in a volatile solvent.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

-

Detection and Analysis: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to a spectral library.

Synthesis and Application Workflows

This section provides visualizations of a common synthesis route for glymes and a typical application workflow.

Williamson Ether Synthesis

A common method for synthesizing ethers like 3,6,9,12,15-pentaoxaheptadecane is the Williamson ether synthesis. The following diagram illustrates the logical workflow of this synthesis.

References

- 1. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. store.astm.org [store.astm.org]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. shxf17.com [shxf17.com]

Unraveling the Molecular Mechanisms of DB02343: A Technical Guide

An In-depth Exploration of a Cannabinoid Receptor 1 Antagonist for Researchers and Drug Development Professionals

Initial Investigation Notice: The identifier "DB02343" does not correspond to a specific entity in major public pharmacological databases. Initial research suggests this may be a typographical error, as searches have yielded information on several similarly named or related compounds. This guide focuses on the most prominent of these, V24343 , a known investigational drug. We will also briefly cover other potential candidates, DB-1303/BNT323 and 2',5'-dideoxy-adenosine 3'-monophosphate , to provide a comprehensive overview of related compounds.

V24343: A Cannabinoid Receptor 1 (CB1) Antagonist

V24343 is an investigational small molecule that acts as an antagonist at the cannabinoid receptor 1 (CB1).[1] The CB1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, and it is a key component of the endocannabinoid system which regulates various physiological processes, including appetite, pain sensation, mood, and memory.

Mechanism of Action

The primary mechanism of action of V24343 is the blockade of the CB1 receptor.[1] By binding to the receptor, V24343 prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), as well as exogenous agonists like Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis. This antagonism inhibits the signaling cascade typically initiated by agonist binding.

The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, it inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels, specifically inhibiting N- and P/Q-type calcium channels and activating A-type and inwardly rectifying potassium channels. By blocking this receptor, V24343 is expected to reverse these effects, leading to an increase in neuronal excitability.

The therapeutic rationale for a CB1 antagonist like V24343 has been primarily focused on appetite suppression for the treatment of obesity.[1] The well-known appetite-stimulating effects of cannabis ("the munchies") are mediated by the activation of CB1 receptors in the hypothalamus. By blocking these receptors, V24343 is intended to reduce food intake and promote weight loss.[1]

Signaling Pathway of CB1 Receptor Antagonism by V24343

Quantitative Data

| Treatment Group | Average Weight Loss (kg) |

| Placebo | 0.5 |

| 5mg V24343 | 2.6 |

| 100mg V24343 | 5.0 |

Data from a Phase I study as reported by Vernalis.

Experimental Protocols

[35S]GTPγS Binding Assay for CB1 Receptor Antagonism

This assay is a common method to determine the functional activity of G-protein coupled receptor (GPCR) ligands. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. An antagonist would inhibit the agonist-stimulated [35S]GTPγS binding.

Methodology:

-

Membrane Preparation:

-

Cell membranes expressing the human CB1 receptor are prepared. This typically involves homogenizing the cells in a buffered solution and isolating the membrane fraction by centrifugation.

-

The final membrane pellet is resuspended in a suitable buffer (e.g., Tris-HCl) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Assay Components:

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and BSA.

-

[35S]GTPγS: Radiolabeled GTP analog.

-

GDP: Guanosine diphosphate is added to ensure that the G-proteins are in their inactive state at the start of the assay.

-

CB1 Agonist: A known CB1 agonist (e.g., CP55,940) is used to stimulate the receptor.

-

Test Compound: V24343 at varying concentrations.

-

-

Assay Procedure:

-

The reaction is typically carried out in a 96-well plate format.

-

Membranes, GDP, and the test compound (V24343) are pre-incubated.

-

The CB1 agonist is added to stimulate the receptor.

-

[35S]GTPγS is added to initiate the binding reaction.

-

The plate is incubated, usually for 60 minutes at 30°C, with gentle shaking.

-

The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound [35S]GTPγS.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The filters are dried, and a scintillant is added to each well.

-

The amount of bound [35S]GTPγS is quantified by measuring the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The data is analyzed to determine the ability of V24343 to inhibit the agonist-stimulated [35S]GTPγS binding.

-

The results are typically expressed as a percentage of the maximal stimulation achieved with the agonist alone.

-

An IC50 value can be calculated, which represents the concentration of V24343 that inhibits 50% of the agonist-stimulated response.

-

Other Potential Candidates

DB-1303/BNT323

This compound is an antibody-drug conjugate (ADC) that targets HER2 (Human Epidermal Growth Factor Receptor 2). Its mechanism of action is entirely different from that of a small molecule CB1 antagonist. It is designed to deliver a cytotoxic agent specifically to HER2-expressing cancer cells.

2',5'-dideoxy-adenosine 3'-monophosphate

This molecule is a nucleoside monophosphate analog. Its mechanism of action is related to the modulation of adenylate cyclase, the enzyme responsible for the synthesis of cAMP. It is listed in some databases as an experimental compound with targets including adenylate cyclase and G-protein subunit alpha.

References

An In-Depth Technical Guide to PEGylation and its Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation, a critical bioconjugation technique used to enhance the therapeutic properties of proteins, peptides, and other molecules. We will delve into the fundamental principles of PEGylation, explore its diverse research applications, and provide detailed experimental methodologies for its implementation and characterization.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1] This modification has become a cornerstone in the pharmaceutical industry due to its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of drugs.[2]

Core Principles:

The primary principle behind PEGylation is the creation of a hydrophilic shield around the therapeutic molecule.[3] This steric hindrance imparted by the PEG chains leads to several key advantages:

-

Increased Hydrodynamic Size: The attachment of PEG polymers increases the effective size of the molecule in solution, which reduces its renal clearance and prolongs its circulation time in the bloodstream.[4]

-

Masking of Epitopes: The PEG shield can mask antigenic and immunogenic epitopes on the protein surface, reducing the likelihood of an immune response against the therapeutic.[5]

-

Protection from Proteolytic Degradation: The polymer chain protects the protein from degradation by proteolytic enzymes, further contributing to its stability and extended half-life.[5]

-

Enhanced Solubility: PEGylation can increase the solubility of hydrophobic drugs and proteins, facilitating their formulation and administration.[5]

PEGylation Chemistry:

The covalent attachment of PEG to a target molecule is achieved through various chemical strategies, broadly categorized into first-generation and second-generation techniques.

-

First-Generation PEGylation: This approach involves the random attachment of PEG to multiple sites on the protein surface, typically targeting primary amine groups on lysine residues or the N-terminus.[4] While effective, this can lead to a heterogeneous mixture of PEGylated species with varying degrees of modification and positional isomers, potentially impacting biological activity.[6]

-

Second-Generation PEGylation: To overcome the heterogeneity of first-generation methods, second-generation techniques focus on site-specific PEGylation.[4] This can be achieved by targeting specific amino acid residues (e.g., cysteine thiols), utilizing enzymatic approaches, or modifying the N-terminus under controlled conditions.[7] This results in a more homogeneous product with better-defined properties.

A common amine-reactive PEGylation strategy involves the use of an N-hydroxysuccinimide (NHS) ester-activated PEG, which reacts with primary amines on proteins to form stable amide bonds.[5]

Research Applications of PEGylation

The benefits of PEGylation have been leveraged across a wide range of therapeutic areas and research applications.

Drug Delivery and Pharmacokinetics

One of the most significant applications of PEGylation is in improving the pharmacokinetic profiles of therapeutic agents. By extending the circulation half-life, PEGylation allows for less frequent dosing, which can improve patient compliance and quality of life.[8]

Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, PEGylated nanoparticles and liposomes can take advantage of the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky, with large gaps between endothelial cells, allowing nanoparticles to extravasate into the tumor tissue. The poor lymphatic drainage in tumors then leads to the accumulation and retention of these nanoparticles, resulting in targeted drug delivery to the tumor site.

Protein and Peptide Stabilization

Therapeutic proteins and peptides are often susceptible to degradation and aggregation, which can limit their shelf-life and efficacy.[8] PEGylation can enhance the stability of these biologics by preventing aggregation and protecting them from enzymatic degradation, making them more robust for formulation and storage.[3]

Medical Devices

PEGylation is also utilized to modify the surfaces of medical devices to improve their biocompatibility. By creating a hydrophilic and non-fouling surface, PEGylation can reduce protein adsorption and cell adhesion, which can help to prevent the foreign body response and improve the long-term performance of implanted devices.

Quantitative Data on PEGylation

The impact of PEGylation on the pharmacokinetic properties of drugs is substantial. The following table summarizes the changes in key pharmacokinetic parameters for several approved PEGylated therapeutics compared to their non-PEGylated counterparts.

| Drug | Class | Indication | Half-life (t½) - Non-PEGylated | Half-life (t½) - PEGylated | Fold Increase in Half-life | Reference |

| Interferon α-2a | Cytokine | Hepatitis C, Leukemia | 2-3 hours | 65 hours | ~22-33 | [9] |

| Interferon α-2b | Cytokine | Hepatitis C, Melanoma | 2-3 hours | 40 hours | ~13-20 | [6] |

| Doxorubicin | Anthracycline | Cancer | 1-3 hours (free drug) | ~55 hours (liposomal) | >18 | [10] |

| L-asparaginase | Enzyme | Leukemia | 8-30 hours | ~5.5 days | ~4.4-16.5 | [2] |

| Filgrastim (G-CSF) | Growth Factor | Neutropenia | 3-4 hours | 15-80 hours | ~4-20 | [11] |

Note: Half-life values can vary depending on the specific study, patient population, and analytical methods used.

The efficiency of the PEGylation reaction is influenced by various parameters. The table below illustrates the effect of pH and PEG-to-protein molar ratio on the distribution of PEGylated species for a model protein.

| Protein | PEG Reagent | Molar Ratio (PEG:Protein) | pH | mono-PEGylated (%) | di-PEGylated (%) | poly-PEGylated (%) | Unmodified (%) | Reference |

| Lysozyme | mPEG-SPA (5 kDa) | 5:1 | 7.0 | 45 | 25 | 5 | 25 | [12] |

| Lysozyme | mPEG-SPA (5 kDa) | 10:1 | 7.0 | 30 | 40 | 15 | 15 | [12] |

| Lysozyme | mPEG-SPA (5 kDa) | 5:1 | 8.0 | 55 | 30 | 10 | 5 | [12] |

| Interferon α-2b | mPEG-NHS (12 kDa) | 2:1 | 7.0 | ~40 | ~10 | <5 | ~45 | [13] |

| Interferon α-2b | mPEG-NHS (12 kDa) | 2:1 | 8.0 | ~50 | ~15 | <5 | ~30 | [13] |

Note: These values are illustrative and can vary based on the specific protein, PEG reagent, and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in PEGylation research.

N-terminal PEGylation of a Model Protein (e.g., Lysozyme)

This protocol describes a common method for site-selective PEGylation of the N-terminal α-amine group.

Materials:

-

Lysozyme

-

mPEG-propionaldehyde (mPEG-ALD)

-

Sodium cyanoborohydride (NaCNBH₃)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

-

Dialysis tubing or centrifugal filter units for purification

Procedure:

-

Dissolve lysozyme in the phosphate buffer to a final concentration of 5-10 mg/mL.

-

Add mPEG-ALD to the protein solution at a desired molar excess (e.g., 5- to 20-fold).

-

Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specified time (e.g., 12-24 hours).

-

Stop the reaction by adding the quenching solution.

-

Purify the PEGylated lysozyme from unreacted PEG and other reagents using dialysis or size-exclusion chromatography.

Characterization of PEGylated Proteins by SEC-HPLC

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a standard method to separate and quantify the different species in a PEGylation reaction mixture based on their hydrodynamic volume.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Size-exclusion column suitable for protein separations (e.g., TSKgel G3000SWxl or similar)

Mobile Phase:

-

A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0) is commonly used to minimize non-specific interactions with the column matrix.

Procedure:

-

Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

-

Inject a known amount of the PEGylation reaction mixture or purified sample onto the column.

-

Monitor the elution profile at a wavelength where the protein absorbs (typically 280 nm).

-

Identify and quantify the peaks corresponding to the unmodified protein, mono-PEGylated, di-PEGylated, and higher-order species based on their elution times (larger molecules elute earlier).

Identification of PEGylation Sites by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying the specific sites of PEG attachment on a protein. This typically involves a "bottom-up" proteomics approach.

Procedure:

-

Proteolytic Digestion: The purified PEGylated protein is digested with a protease of known specificity (e.g., trypsin) to generate a mixture of peptides.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and introduced into a tandem mass spectrometer (MS/MS).

-

Peptide Identification: The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments selected peptides to obtain their amino acid sequence information (MS2 scan).

-

Data Analysis: The resulting MS/MS spectra are searched against a protein database containing the sequence of the target protein. Peptides with a mass shift corresponding to the mass of the attached PEG moiety are identified as PEGylated peptides. The fragmentation pattern in the MS2 spectrum can pinpoint the exact amino acid residue where the PEG is attached.

Signaling Pathways and Logical Relationships

JAK-STAT Signaling Pathway and PEG-Interferon

PEGylated interferons are widely used in the treatment of viral hepatitis and some cancers.[6] Interferons exert their effects by binding to cell surface receptors and activating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[11][13] This leads to the transcription of interferon-stimulated genes (ISGs) that mediate the antiviral and antiproliferative effects.

Logical Relationships of PEGylation Advantages

The following diagram illustrates the logical flow of how the fundamental properties of PEG lead to the therapeutic advantages of PEGylation.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: quo vadis? | Semantic Scholar [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Product development issues for PEGylated proteins | Semantic Scholar [semanticscholar.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]

The Cornerstone of Bioconjugation: A Technical Guide to Polyethylene Glycol (PEG) as a Chemical Linker

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) has become an indispensable tool in the development of therapeutic proteins, antibody-drug conjugates (ADCs), and other novel drug delivery systems. Its unique physicochemical properties allow for the precise modification of biological molecules, leading to enhanced therapeutic profiles. This technical guide provides an in-depth exploration of the fundamental principles of using PEG as a chemical linker, covering its core properties, conjugation chemistries, and practical applications, complete with experimental protocols and visual workflows.

Fundamental Principles of PEGylation

PEGylation is the process of covalently attaching polyethylene glycol chains to a molecule, most commonly a protein, peptide, or small molecule drug.[1] This modification imparts several significant pharmacological advantages, primarily by increasing the hydrodynamic size of the conjugated molecule.[1]

Key Benefits of PEGylation:

-

Extended Circulating Half-Life: The increased size of the PEG-drug conjugate reduces its renal clearance rate, allowing it to circulate in the bloodstream for a longer period.[1]

-

Improved Solubility: PEG is highly hydrophilic and can increase the water solubility of hydrophobic drugs, making them more suitable for injection.[1]

-

Reduced Immunogenicity: The flexible PEG chain can "mask" epitopes on the surface of a therapeutic protein, reducing its recognition by the immune system and subsequent generation of anti-drug antibodies.[1]

-

Enhanced Stability: PEG can protect conjugated molecules from proteolytic degradation, increasing their stability in vivo.[2]

-

Controlled Release: By incorporating cleavable linkages, PEG can be designed to release the active drug under specific physiological conditions.

PEG linkers are available in various architectures, including linear, branched (Y-shaped), and multi-arm structures, each offering different steric and pharmacokinetic properties.[3]

Quantitative Data on PEG Linker Properties

The choice of PEG linker is critical and depends on the specific application. The molecular weight of the PEG directly influences the hydrodynamic radius of the resulting conjugate, which in turn affects its pharmacokinetic profile.

Table 1: Hydrodynamic Radius of Linear Polyethylene Glycol (PEG)

| Molecular Weight (kDa) | Average Hydrodynamic Radius (Rh), nm |

| 12 | 5.42 ± 0.28 |

| 20 | 7.36 ± 0.20 |

| 30 | 8.62 ± 0.27 |

| 40 | 9.58 ± 0.35 |

| 60 | 10.37 ± 0.12 |

Data compiled from studies on linear PEG polymers in aqueous solutions. The hydrodynamic radius is a critical parameter as it dictates the in vivo behavior of the PEGylated molecule.[2][4]

Table 2: Comparative Overview of Common PEGylation Chemistries

| Chemistry | Target Residue(s) | Linkage Formed | Reaction Efficiency | Linkage Stability (Half-Life) | Key Considerations |

| NHS Ester | Primary Amines (Lysine, N-terminus) | Amide | High | Very High (~600 years at neutral pH, 25°C)[5] | Sensitive to hydrolysis at high pH. Requires amine-free buffers (e.g., PBS, Borate).[4] |

| Maleimide | Thiols (Cysteine) | Thioether | Very High | Moderately Stable | Prone to retro-Michael addition (thiol exchange) in the presence of other thiols like glutathione.[6] |

| "Click" Chemistry | Azide, Alkyne | Triazole | Very High | Very High | Requires pre-functionalization of the biologic with an azide or alkyne handle. Can be copper-catalyzed or strain-promoted.[7] |

This table provides a comparative summary of the most common PEGylation strategies. The stability of the resulting linkage is a crucial factor for in vivo applications.

Key Experimental Protocols

Successful PEGylation requires careful optimization of reaction conditions. Below are detailed protocols for the three most common PEGylation chemistries.

Amine-Reactive PEGylation via NHS Ester

This is one of the most common methods for PEGylating proteins, targeting the abundant primary amines on lysine residues and the N-terminus.

Materials:

-

Protein (e.g., monoclonal antibody) in amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.

-

NHS-activated PEG (e.g., mPEG-NHS), stored desiccated at -20°C.

-

Anhydrous, amine-free DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris or glycine, pH 8.0).

-

Purification system (e.g., Size Exclusion Chromatography - SEC).

Protocol:

-

Preparation: Bring the vial of NHS-activated PEG to room temperature before opening to prevent moisture condensation. Prepare a fresh 10 mM stock solution of the NHS-PEG in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.[3][8]

-

Reaction Setup: Add a 5- to 20-fold molar excess of the NHS-PEG stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. Gently mix the reaction.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the protein.[3][8]

-

Quenching: To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

-

Purification: Remove unreacted PEG and byproducts by Size Exclusion Chromatography (SEC). The larger PEGylated protein will elute earlier than the smaller, unreacted components.

-

Characterization: Analyze the purified conjugate using SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to determine the degree of PEGylation.

Thiol-Reactive PEGylation via Maleimide

This method provides a more site-specific approach by targeting free cysteine residues.

Materials:

-

Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5). If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove it.

-

Maleimide-activated PEG (e.g., mPEG-Maleimide).

-

Anhydrous DMSO or DMF.

-

Quenching solution (e.g., free cysteine).

-

Purification system (e.g., SEC).

Protocol:

-

Preparation: Prepare a stock solution of the Maleimide-PEG in DMSO or DMF.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.[6]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[6]

-

Quenching: Add free cysteine to the reaction to quench any unreacted maleimide groups.

-

Purification and Characterization: Purify and characterize the conjugate as described in the NHS ester protocol.

Bioorthogonal PEGylation via Click Chemistry

Click chemistry offers a highly specific and efficient method for PEGylation, typically involving the reaction between an azide and an alkyne. This protocol assumes the protein has been pre-functionalized with an azide group.

Materials:

-

Azide-functionalized protein in an appropriate buffer.

-

Alkyne-activated PEG.

-

For copper-catalyzed reactions: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

-

For strain-promoted reactions (copper-free): A strained alkyne like DBCO-PEG.

-

Purification system (e.g., SEC).

Protocol (Copper-Catalyzed):

-

Premix Catalyst: Prepare a fresh solution of copper(II) sulfate and the ligand. Add sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

-

Reaction Setup: To the azide-functionalized protein solution, add the alkyne-PEG. Then, add the premixed catalyst solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often rapid.

-

Purification and Characterization: Purify the conjugate to remove the copper catalyst, unreacted PEG, and other reagents, followed by characterization as previously described.

Visualizing PEGylation Processes and Pathways

Graphviz diagrams can effectively illustrate the logical flow of experimental procedures and the biological context of PEGylated molecules.

Experimental Workflow for Protein PEGylation

Caption: A typical workflow for the synthesis, purification, and characterization of a PEGylated protein.

Signaling Pathway: PEGylated Interferon-α and JAK-STAT Activation

PEGylated interferon-alpha (pegIFN-α) is a standard treatment for chronic viral hepatitis. It functions by binding to the IFN-α receptor (IFNAR) and activating the JAK-STAT signaling pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.

Caption: pegIFN-α binds its receptor, activating JAKs, which phosphorylate STATs, leading to gene transcription.

References

- 1. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Detection [iris-biotech.de]

- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

- 8. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the biocompatibility of dialkyl ethers

An In-depth Technical Guide to the Biocompatibility of Dialkyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dialkyl ethers represent a class of organic compounds with increasing importance in the pharmaceutical and biomedical fields, valued for their versatile solvent properties and utility as excipients in drug formulations. Their biocompatibility is a critical parameter governing their safe use in human applications. This document provides a comprehensive technical overview of the biocompatibility of common dialkyl ethers, focusing on key toxicological endpoints. It summarizes acute toxicity data, details the methodologies of standard biocompatibility assays, and visualizes relevant biological pathways and experimental workflows. The information is intended to guide researchers and drug development professionals in understanding and evaluating the safety profile of these compounds.

Introduction to Dialkyl Ethers in Biomedical Applications

Dialkyl ethers are characterized by an oxygen atom connected to two alkyl groups. Simple ethers like diethyl ether have historical significance as general anesthetics[1]. More complex ethers, particularly polyethers and glycol ethers, are now integral to modern pharmaceutical science.

Diethylene glycol monoethyl ether (DEGME) , commercially known as Transcutol®, is a prominent example. It is a hydroalcoholic solvent approved by the U.S. Food and Drug Administration (FDA) for use as an excipient in oral, topical, transdermal, and injectable formulations[2][3][4]. Its primary functions include acting as a powerful solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) and as a skin penetration enhancer[4][5].

The biocompatibility of these ethers is paramount. It is defined as the ability of a material to perform with an appropriate host response in a specific application. Evaluation of biocompatibility is a multifactorial process guided by international standards, primarily the ISO 10993 series, which outlines a risk-management approach to ensure patient safety[6][7][8]. This guide will delve into the key biocompatibility assessments relevant to dialkyl ethers: cytotoxicity, genotoxicity, irritation, and systemic toxicity.

Key Biocompatibility Endpoints and Data

The biological evaluation of any compound intended for biomedical use involves assessing a range of potential toxicological effects. For dialkyl ethers, the most relevant endpoints are acute systemic toxicity, irritation, and genotoxicity.

Acute Systemic Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. The median lethal dose (LD50) is a common metric, representing the dose required to kill 50% of a tested population. Data for diethyl ether and diethylene glycol monoethyl ether (DEGME) are summarized below.

Table 1: Acute Toxicity Data for Select Dialkyl Ethers

| Compound | Test | Species | Route | Dose | Result | Reference |

| Diethyl Ether | LD50 | Rat | Oral | 1,211 mg/kg | - | [9] |

| LD50 | Rabbit | Dermal | > 20,000 mg/kg | - | [9] | |

| LC50 | Mouse | Inhalation | 97.5 mg/L (4 h) | - | [9] | |

| Diethylene Glycol Monoethyl Ether (DEGME) | LD50 | Rat | Oral | 7,128 mg/kg | Low acute toxicity | [10] |

| LD50 | Rabbit | Dermal | 9,404 mg/kg | Low acute toxicity | [10] | |

| Single Dose | Animal | Intraperitoneal | 1,000 mg/kg | 100% survival, no significant changes | [3] | |

| Single Dose | Animal | Intraperitoneal | ≥ 3,000 mg/kg | 100% mortality within 14 days | [3] |

Irritation and Sensitization

These tests assess the potential for a substance to cause localized inflammation or an allergic reaction upon contact with skin, eyes, or mucosal surfaces.

-

Diethyl Ether : In studies following standardized protocols, diethyl ether was found to cause no skin irritation in rabbits (OECD Test Guideline 404) and no eye irritation in rabbits (OECD Test Guideline 405)[9].

-

Diethylene Glycol Monoethyl Ether (DEGME) : DEGME is generally considered to have good skin biocompatibility and is widely used in topical products[5].

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes.

-

Diethyl Ether : Diethyl ether has tested negative for genotoxic potential in multiple assays. It did not induce mutations in an in vitro mammalian cell gene mutation test and did not cause chromosomal damage in a human lymphocyte micronucleus test (OECD Test Guideline 487)[9].

-

Glycol Ethers : It is important to note that genotoxicity can vary within the broader class of ethers. Some glycol ethers, unlike diethyl ether or DEGME, have shown positive results in certain assays, such as inducing sister chromatid exchanges and chromosomal aberrations in cultured cells[10]. This highlights the need for compound-specific evaluation.

Metabolic Pathways and In Vivo Effects

The biocompatibility of a compound is intrinsically linked to its metabolism, as the resulting metabolites may have different toxicological profiles than the parent molecule.

Cytochrome P450 Metabolism

Many ethers, including diethyl ether, are metabolized in the liver by the cytochrome P450 (CYP450) enzyme system[1]. These enzymes catalyze the oxidation of xenobiotics to make them more water-soluble for excretion. A primary metabolic reaction is hydroxylation at the alpha-carbon, which can lead to unstable intermediates that break down into an aldehyde and an alcohol.

Caption: Simplified metabolic pathway of a dialkyl ether via the Cytochrome P450 system.

In Vivo Considerations

-

Diethyl Ether : While historically used as an anesthetic, its use declined due to side effects like post-anesthetic nausea and vomiting[1]. It stimulates the sympathetic nervous system, which can lead to hypertension and tachycardia[1].

-

Diethylene Glycol Monoethyl Ether (DEGME) : Subchronic oral exposure studies in animals with doses up to 2000 mg/kg showed no significant changes in hematological, biochemical, or histopathological parameters[3]. However, some studies have noted reproductive toxicity for other glycol ethers like diethylene glycol monomethyl ether, with observed fetotoxicity and teratogenicity at high doses[10]. It is critical to distinguish between different glycol ethers, as their toxicity profiles can differ significantly. Earlier reports of DEGME toxicity may be attributable to impurities such as ethylene glycol[3][11].

Regulatory Framework and Experimental Workflows

The biological evaluation of materials and medical devices is a structured process governed by standards like ISO 10993. This framework emphasizes a risk-based approach, starting with material characterization and leveraging existing data before proceeding to in vitro and in vivo testing.

Caption: A risk-based workflow for biocompatibility assessment based on ISO 10993 standards.

The workflow begins with physical and chemical information. If this information and any existing data are insufficient to address safety, a tiered testing approach is initiated. The foundational tests, often called the "Big Three," are for cytotoxicity, sensitization, and irritation[12]. Based on the device's nature and duration of contact, further tests for systemic toxicity or genotoxicity may be required[12].

Conclusion

The biocompatibility of dialkyl ethers varies depending on their specific chemical structure. Simple, short-chain ethers like diethyl ether and the pharmaceutically important solvent DEGME (Transcutol®) generally exhibit a favorable safety profile, with low acute toxicity and a lack of genotoxic or irritant effects in standard assays. However, the broader class of glycol ethers can include compounds with notable reproductive and developmental toxicity, underscoring the necessity of evaluating each ether on a case-by-case basis. A thorough evaluation, guided by the risk management principles of ISO 10993 and supported by robust chemical characterization and targeted toxicological testing, is essential for ensuring the safe application of these versatile compounds in research and drug development.

Appendix: Key Experimental Protocols

A.1 OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test

This genotoxicity test detects chromosome-damaging (clastogenic) and chromosome-mismigration (aneugenic) potential by identifying micronuclei in the cytoplasm of cells that have undergone division.

Methodology:

-

Cell Culture: Human lymphocytes or suitable cell lines (e.g., CHO, TK6) are cultured under standard conditions[13].

-

Exposure: Duplicate cell cultures are exposed to at least three analyzable concentrations of the test substance, typically for 3-6 hours[14]. The experiment is run both with and without an exogenous metabolic activation system (e.g., liver S9 fraction) to mimic mammalian metabolism[14].

-

Cytokinesis Block: For many cell types, Cytochalasin B is added after the exposure period. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells that have successfully completed mitosis[9]. This ensures that only cells that have divided post-treatment are scored.

-

Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye)[15].

-

Scoring: At least 2,000 binucleated cells per concentration are scored for the presence of micronuclei[14]. Cytotoxicity is also assessed, often via the Cytokinesis-Block Proliferation Index (CBPI).

-

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative (vehicle) control[14].

Caption: Experimental workflow for the OECD 487 In Vitro Micronucleus Test.

A.2 OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Animal Model: The albino rabbit is the preferred species[1].

-

Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped free of hair.

-

Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids, moistened to a paste) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch[1][16]. An untreated area of skin serves as a control.

-

Exposure: The exposure period is 4 hours[1]. After exposure, any residual test substance is removed.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects[1].

-

Scoring: Skin reactions are scored based on a standardized grading system. If effects persist to the end of the 14-day observation period, the substance is considered an irritant[1][17]. If irreversible tissue damage (necrosis, ulceration) is observed, it is classified as corrosive.

A.3 OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential for a substance to produce irritation or damage when applied to the eye.

Methodology:

-

Animal Model: A single albino rabbit is typically used for the initial test.

-

Anesthesia: A local anesthetic may be applied to the eye prior to instillation of the test substance to minimize discomfort[18].

-

Application: A single dose of the test substance (0.1 mL for liquids or ≤100 mg for solids) is placed in the conjunctival sac of one eye[18]. The eyelids are held together for about one second. The untreated eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application[18]. Observations can be extended up to 21 days to evaluate reversibility.

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling/chemosis) are scored using a standardized scale[18]. The scores are used to classify the irritation potential of the substance.

References

- 1. oecd.org [oecd.org]

- 2. Diethylene glycol monoethyl ether: Physicochemical Properties,Mechanisms and Safety assessment as the pharmacological excipient_Chemicalbook [m.chemicalbook.com]

- 3. Safety assessment of the pharmacological excipient, diethylene glycol monoethyl ether (DEGEE), using in vitro and in vivo systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biocompatibility Testing in Medical Devices: Ensuring Safety Through ISO 10993 Standards | Keith Smith [keithsmith.io]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. oecd.org [oecd.org]

- 10. Hazardous substance assessment - Diethylene Glycol Monomethyl Ether - Canada.ca [canada.ca]

- 11. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. criver.com [criver.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Exploratory Studies Involving Small Molecule PEG Compounds

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and strategic considerations involved in the exploratory studies of small molecule Polyethylene Glycol (PEG) compounds. PEGylation, the covalent attachment of PEG chains to a molecule, has emerged as a powerful strategy to enhance the therapeutic properties of small molecule drugs.

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and water-soluble polymer approved by the FDA for various pharmaceutical applications.[1][2] The process of PEGylation can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, extending its circulating half-life, and reducing its immunogenicity.[2][3][4][5][6][7]

This guide delves into the synthesis and characterization of PEGylated small molecules, details essential in vitro and in vivo evaluation protocols, and presents quantitative data to illustrate the impact of PEGylation.

Core Concepts in Small Molecule PEGylation

The design of a PEGylated small molecule drug involves careful consideration of the PEG's architecture, its molecular weight, and the chemistry used to link it to the drug.

1.1. PEG Architectures and Linkages

PEGs can be synthesized in various structures, including linear, branched, or multi-armed (star-shaped) configurations, each offering different pharmacokinetic properties.[1][2] The connection to the small molecule is made via a linker, which can be designed to be either stable or releasable.

-

Permanent (Stable) PEGylation: This approach creates a new, distinct chemical entity where the PEG remains attached to the drug.[2] It typically employs low-molecular-weight PEGs (e.g., <1000 Da) to avoid steric hindrance that might interfere with the drug's binding to its target.[1] This strategy is often used to increase oral bioavailability or alter distribution, such as preventing a drug from crossing the blood-brain barrier.[1][2]

-

Releasable (Prodrug) PEGylation: In this "prodrug approach," the PEG is attached via a cleavable linker (e.g., an ester bond) that breaks down in the body to release the active drug.[1][2][5] This strategy commonly uses high-molecular-weight PEGs (1,000–60,000 Da) to significantly increase the drug's half-life and improve its solubility.[1]

1.2. Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers possess two different reactive functional groups at their termini.[3] This dual reactivity is crucial for creating complex conjugates, such as Small Molecule-Drug Conjugates (SMDCs), by allowing the specific attachment of two different entities, like a targeting molecule and a therapeutic drug.[3][]

Experimental Protocols

A systematic workflow is essential for the synthesis and evaluation of novel PEGylated small molecules.

2.1. Synthesis and Characterization

Protocol: Synthesis of Activated PEG (m-PEG-DMPA Example) [9]

-

Materials: Poly(ethylene glycol) methyl ether (m-PEG-OH), 2,2-bis(hydroxymethyl)propionic acid (DMPA), 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC), anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve m-PEG-OH (e.g., 1.5 mmol), DMPA (2.25 mmol), and DMAP (0.22 mmol) in anhydrous DCM in a round-bottom flask.[9]

-

Cool the solution in an ice bath and add a solution of DCC in DCM.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the solid product, dry it under vacuum, and confirm its structure.[9]

-

Protocol: Characterization of PEGylated Compounds

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the covalent attachment of the PEG chain to the small molecule and verify the overall structure.[][11]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to determine the molecular weight of the conjugate and assess its purity.[]

-

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight distribution and polydispersity index (PDI) of the PEGylated product.[9][11]

-

High-Performance Liquid Chromatography (HPLC): Utilized for purification and to assess the purity of the final conjugate.[]

2.2. In Vitro Evaluation

Protocol: Solubility Assessment [12]

-

Determine the octanol-water partition coefficient (LogD) at a physiological pH of 7.4.

-

Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (pH 7.4).

-

After equilibration, measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

A lower LogD value for the PEGylated compound compared to the parent drug indicates improved hydrophilicity and water solubility.[12]

Protocol: Cytotoxicity Assay [13]

-

Culture target cancer cells (e.g., SK-BR-3 for HER2-positive cancers) in appropriate media.

-

Expose the cells to a range of concentrations of the parent drug and the PEGylated conjugate for a set period (e.g., 72 hours).

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound. An increase in the IC50 value for the PEGylated version may indicate reduced in vitro activity, potentially due to steric hindrance.[13]

2.3. In Vivo Evaluation

Protocol: Pharmacokinetic (PK) Analysis [13]

-

Administer a single dose of the PEGylated compound and the parent drug intravenously to animal models (e.g., mice or rats).

-

Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, etc.).

-

Process the blood to obtain plasma and quantify the concentration of the compound using LC-MS/MS.

-

Calculate key PK parameters, including elimination half-life (t½), clearance (CL), and area under the curve (AUC). PEGylation is expected to increase t½ and AUC.

Protocol: Tumor Efficacy Study [13]

-

Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells.

-

Once tumors reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, parent drug, PEGylated conjugate).

-

Administer the treatments according to a defined schedule.

-

Measure tumor volume regularly.

-

At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis. A significant reduction in tumor growth compared to the control and parent drug groups indicates improved efficacy.[13]

Data Presentation: Case Studies

Quantitative data from exploratory studies are crucial for understanding the structure-activity relationship of PEGylated compounds.

Table 1: PEGylated Small Molecule Drugs in Clinical Development [1]

| Compound Name | Company | PEG Architecture | Indication | Clinical Phase |

|---|---|---|---|---|

| PEG-Naloxol (NKTR-118) | Nektar | Linear PEG | Opioid-induced constipation | Phase III |

| PEG-Irinotecan (NKTR-102) | Nektar | 4-Arm PEG | Solid Tumor | Phase III/II |

| PEG-SN38 (EZN-2208) | Enzon | 4-Arm PEG | Solid Tumor | Phase II |

| PEG-Docetaxel (NKTR-105) | Nektar | 4-Arm PEG | Solid Tumor | Phase I |

Table 2: Impact of PEG Linker Size on an Affibody-Drug Conjugate [13]

| Conjugate | PEG MW (kDa) | Half-life (min) | Half-life Fold Increase | In Vitro Cytotoxicity (IC50, nM) | Cytotoxicity Fold Reduction |

|---|---|---|---|---|---|

| ZHER2-SMCC-MMAE (HM) | 0 | 19.6 | 1.0 | 0.9 | 1.0 |

| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 49.0 | 2.5 | 4.1 | 4.5 |

| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 219.5 | 11.2 | 19.8 | 22.0 |

This data demonstrates that while increasing PEG molecular weight significantly extends the circulation half-life, it can also reduce in vitro cytotoxicity.[13]

Table 3: Effect of PEGylation on Physicochemical and In Vivo Properties of a PSMA Inhibitor [12]

| Compound | PEG units | LogD at pH 7.4 | Kidney Uptake (%ID/g at 1h) |

|---|---|---|---|

| [68Ga]Ga-Flu-1 (unmodified) | 0 | -2.64 ± 0.25 | 16.51 ± 2.15 |

| [68Ga]Ga-PP4-WD | 4 | Not Reported | 9.87 ± 1.63 |

| [68Ga]Ga-PP8-WD | 8 | -4.23 ± 0.26 | 7.95 ± 1.34 |

This study shows that adding PEG chains improves water solubility (lower LogD) and significantly reduces kidney uptake, which can be beneficial for imaging agents and therapeutics by reducing renal toxicity.[12]

Visualization of Concepts

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. pharmtech.com [pharmtech.com]

- 3. purepeg.com [purepeg.com]

- 4. Effect of pegylation on pharmaceuticals | Semantic Scholar [semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 9. mdpi.com [mdpi.com]

- 11. Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications [mdpi.com]

- 12. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Hydrogel Crosslinking using JEFFAMINE® D-230

Topic: Using JEFFAMINE® D-230 as a Crosslinking Agent in Hydrogels

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by its polymer composition and the density of crosslinks within the network.

This document provides detailed application notes and protocols for the use of JEFFAMINE® D-230 as a crosslinking agent in the fabrication of hydrogels, specifically with poly(ethylene glycol) diacrylate (PEGDA). JEFFAMINE® D-230 is a polyetheramine characterized by a polypropylene glycol (PPG) backbone and primary amine end groups. Its difunctional nature allows it to react with various polymers to form stable, crosslinked hydrogel networks. The primary amine groups of JEFFAMINE® D-230 can react with acrylate groups on PEGDA via a Michael-type addition reaction, forming a covalent bond and thus a crosslinked hydrogel network. This reaction proceeds efficiently under physiological conditions, making it suitable for the encapsulation of sensitive therapeutic agents and cells.

Chemical Properties and Crosslinking Mechanism

JEFFAMINE® D-230 is a difunctional primary amine with an average molecular weight of approximately 230 g/mol . The amine groups are located at the ends of a flexible polyether chain.

The crosslinking of PEGDA with JEFFAMINE® D-230 occurs via an aza-Michael addition reaction. In this reaction, the nucleophilic primary amine groups of JEFFAMINE® D-230 attack the electron-deficient α,β-unsaturated carbonyl group of the PEGDA. This reaction is typically performed in an aqueous buffer at or near neutral pH and room temperature, and it does not require an initiator.

Data Presentation: Physicochemical Properties

The mechanical properties and swelling behavior of hydrogels are critical for their application. These properties can be tuned by altering the polymer concentration, the molecular weight of the precursors, and the crosslinker-to-polymer ratio. The following tables summarize typical data for hydrogels formed using diamine crosslinkers with PEGDA.

Table 1: Mechanical Properties of Amine-Crosslinked PEGDA Hydrogels

| Polymer Concentration (wt%) | Crosslinker:PEGDA Molar Ratio | Young's Modulus (kPa) | Reference System |

| 10 | 1:1 | 10 - 50 | PEGDA-Diamine |

| 20 | 1:1 | 50 - 200 | PEGDA-Diamine |

| 10 | 0.5:1 | 5 - 25 | PEGDA-Diamine |

| 20 | 0.5:1 | 25 - 100 | PEGDA-Diamine |

Note: The exact Young's modulus will depend on the specific molecular weight of PEGDA and the precise reaction conditions. The data presented are representative ranges for similar systems.

Table 2: Swelling Properties of Amine-Crosslinked PEGDA Hydrogels

| Polymer Concentration (wt%) | Crosslinker:PEGDA Molar Ratio | Swelling Ratio (q) | Reference System |

| 10 | 1:1 | 15 - 30 | PEGDA-Diamine |

| 20 | 1:1 | 8 - 15 | PEGDA-Diamine |

| 10 | 0.5:1 | 25 - 50 | PEGDA-Diamine |

| 20 | 0.5:1 | 12 - 25 | PEGDA-Diamine |

Note: Swelling ratio is defined as the weight of the swollen hydrogel divided by the weight of the dry hydrogel. Values can vary with buffer composition and temperature.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of PEGDA-JEFFAMINE® D-230 hydrogels. Researchers should optimize these protocols for their specific applications.

Protocol for Hydrogel Synthesis

This protocol describes the preparation of a 10% (w/v) PEGDA hydrogel crosslinked with JEFFAMINE® D-230 at a 1:1 molar ratio of acrylate to amine groups.

Materials:

-

Poly(ethylene glycol) diacrylate (PEGDA), MW 3400 g/mol

-

JEFFAMINE® D-230

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, nuclease-free water

Procedure:

-

Prepare PEGDA Stock Solution: Dissolve 200 mg of PEGDA in 1 mL of PBS (pH 7.4) to create a 20% (w/v) stock solution. Vortex or gently heat to dissolve completely. Filter-sterilize the solution using a 0.22 µm syringe filter.

-

Prepare JEFFAMINE® D-230 Stock Solution: Calculate the required amount of JEFFAMINE® D-230 for a 1:1 molar ratio of acrylate to amine groups. For 100 mg of PEGDA (MW 3400), you have approximately 0.0588 mmol of acrylate groups. You will need 0.0294 mmol of JEFFAMINE® D-230 (since it has two amine groups). This corresponds to approximately 6.76 mg of JEFFAMINE® D-230. Prepare a stock solution of JEFFAMINE® D-230 in PBS (pH 7.4). For example, dissolve 67.6 mg in 1 mL of PBS to get a 67.6 mg/mL stock solution. Filter-sterilize the solution.

-

Hydrogel Formation: In a sterile microcentrifuge tube, mix 500 µL of the 20% PEGDA stock solution with 100 µL of the 67.6 mg/mL JEFFAMINE® D-230 stock solution. Add 400 µL of PBS to bring the final volume to 1 mL and the final PEGDA concentration to 10% (w/v).

-

Gelling: Gently vortex the mixture for 5-10 seconds and immediately cast it into the desired mold (e.g., a 96-well plate, a custom-made PDMS mold).

-

Incubation: Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time can vary from minutes to an hour depending on the specific concentrations and temperature. Monitor gelation by tilting the mold. The hydrogel is formed when the solution no longer flows.

Protocol for Mechanical Testing (Compressive Modulus)

Materials:

-

Cylindrical hydrogel samples (e.g., 5 mm diameter, 2 mm height)

-

Mechanical testing system with a compression platen

-

PBS (pH 7.4)

Procedure:

-

Equilibrate the hydrogel samples in PBS for at least 24 hours before testing.

-

Place a hydrogel sample on the lower platen of the mechanical tester.

-

Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).

-

Record the resulting stress.

-

The compressive modulus (Young's Modulus) is calculated from the initial linear region (typically 0-15% strain) of the stress-strain curve.

Protocol for Swelling Ratio Measurement

Materials:

-

Hydrogel samples of known initial weight

-

PBS (pH 7.4)

-

Lyophilizer or vacuum oven

Procedure:

-

Immerse the pre-weighed, as-prepared hydrogel samples (Wi) in an excess of PBS at 37°C.

-

At predetermined time points, remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and weigh them to obtain the swollen weight (Ws).

-

To determine the dry weight (Wd), freeze the swollen hydrogels and lyophilize them until a constant weight is achieved.

-

Calculate the swelling ratio (q) as: q = Ws / Wd.

Protocol for In Vitro Biocompatibility Assessment (Live/Dead Assay)

Materials:

-

Hydrogel discs in a sterile 24-well plate

-

Relevant cell line (e.g., NIH/3T3 fibroblasts, Mesenchymal Stem Cells)

-

Cell culture medium

-

Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)

-

Fluorescence microscope

Procedure:

-

Sterilize the hydrogel discs by washing them with 70% ethanol followed by several washes with sterile PBS.

-

Equilibrate the hydrogels in cell culture medium for 24 hours.

-

Seed cells directly onto the surface of the hydrogels at a desired density (e.g., 1 x 10^5 cells/hydrogel).

-

Culture the cells for 1, 3, and 7 days.

-

At each time point, wash the cell-laden hydrogels with PBS.

-

Stain the cells with the Live/Dead assay solution (containing Calcein AM for live cells and Ethidium Homodimer-1 for dead cells) according to the manufacturer's instructions.

-

Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

-

Quantify cell viability by image analysis.

Protocol for In Vitro Drug Release Study

Materials:

-

Drug-loaded hydrogels

-

Model drug (e.g., Doxorubicin, Bovine Serum Albumin)

-

Release buffer (e.g., PBS at pH 7.4)

-

Spectrophotometer or other suitable analytical instrument for drug quantification

Procedure:

-

To load the drug, dissolve the model drug in the PBS used to prepare the hydrogel precursor solutions.

-

Prepare the drug-loaded hydrogels as described in Protocol 4.1.

-

Place a pre-weighed drug-loaded hydrogel in a known volume of release buffer at 37°C with gentle agitation.

-

At predetermined time points, collect a sample of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).

-

Calculate the cumulative percentage of drug released over time.

Cellular Response and Signaling Pathways

When a hydrogel is implanted in the body, it elicits a foreign body response (FBR). This response is a complex biological cascade involving protein adsorption, immune cell recruitment, and fibrous capsule formation. Understanding and modulating this response is crucial for the success of any implantable biomaterial.

The initial event in the FBR is the adsorption of proteins from the surrounding biological fluids onto the hydrogel surface. This protein layer mediates the subsequent interaction with immune cells, primarily macrophages. Macrophages that recognize the material as foreign can become activated, leading to a pro-inflammatory (M1) phenotype. These M1 macrophages release inflammatory cytokines (e.g., TNF-α, IL-1β) that can lead to chronic inflammation and hinder tissue integration. A more favorable response involves the polarization of macrophages towards an anti-inflammatory and pro-regenerative (M2) phenotype, which promotes tissue repair and integration.

The physical and chemical properties of the hydrogel, such as stiffness, topography, and surface chemistry, can influence macrophage polarization. For instance, softer hydrogels that mimic the elasticity of native tissues may promote an M2 phenotype, while stiffer materials can lead to a more pro-inflammatory M1 response.

Conclusion

JEFFAMINE® D-230 is a versatile and effective crosslinking agent for the fabrication of hydrogels from polymers containing reactive functional groups such as acrylates. The resulting hydrogels exhibit tunable mechanical and swelling properties, making them suitable for a variety of applications in drug delivery and tissue engineering. The protocols provided herein offer a starting point for the development and characterization of JEFFAMINE® D-230-crosslinked hydrogels. Further optimization will be necessary to tailor the hydrogel properties for specific research and therapeutic goals. Careful consideration of the biocompatibility and the host response to these materials is essential for their successful translation to clinical applications.

Application Notes and Protocols for 3,6,9,12,15-Pentaoxaheptadecane in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,6,9,12,15-Pentaoxaheptadecane, a short-chain polyethylene glycol (PEG) derivative, in the development of advanced drug delivery systems. This document outlines the preparation, characterization, and application of nanoparticles, liposomes, and micelles incorporating this functionalized oligoethylene glycol. Detailed protocols for key experiments and quantitative data from relevant studies are presented to facilitate the adoption of this technology in research and development settings.

Introduction to 3,6,9,12,15-Pentaoxaheptadecane in Drug Delivery

3,6,9,12,15-Pentaoxaheptadecane, also known as tetraethylene glycol diethyl ether, is an oligo(ethylene glycol) derivative that offers significant advantages in drug delivery design. Its hydrophilic and flexible nature, characteristic of polyethylene glycols, can be leveraged to improve the biocompatibility and pharmacokinetic profile of therapeutic nanoparticles. By incorporating this molecule into drug delivery systems, researchers can enhance stability, reduce non-specific protein adsorption, and prolong circulation times, a strategy commonly referred to as "PEGylation"[1]. The use of a shorter oligoethylene glycol chain like 3,6,9,12,15-Pentaoxaheptadecane may offer advantages in terms of precise molecular weight, defined structure, and potentially different biological interactions compared to polydisperse high molecular weight PEGs.

Derivatives of 3,6,9,12,15-Pentaoxaheptadecane can be synthesized to include reactive terminal groups, allowing for covalent attachment to lipids, polymers, or drug molecules. This functionalization is key to integrating the oligoethylene glycol into various drug delivery platforms, including:

-

Nanoparticles: Surface modification of polymeric or inorganic nanoparticles to create a "stealth" coating that reduces clearance by the mononuclear phagocyte system (MPS)[1].

-

Liposomes: Incorporation of lipids functionalized with 3,6,9,12,15-Pentaoxaheptadecane to form sterically stabilized liposomes with extended circulation times.

-

Micelles: Self-assembly of amphiphilic block copolymers containing 3,6,9,12,15-Pentaoxaheptadecane as the hydrophilic block to encapsulate hydrophobic drugs.

Key Applications and Advantages

The application of 3,6,9,12,15-Pentaoxaheptadecane and its derivatives in drug delivery systems offers several key benefits:

-

Improved Biocompatibility: The hydrophilic oligoethylene glycol chains create a hydration layer around the nanoparticle, which can mask the core material from the biological environment, reducing immunogenicity and toxicity[1].

-

Prolonged Systemic Circulation: The "stealth" properties imparted by the oligoethylene glycol coating reduce opsonization and subsequent uptake by the MPS, leading to longer circulation times and increased probability of reaching the target tissue[1].

-

Enhanced Drug Solubility: Amphiphilic structures created with 3,6,9,12,15-Pentaoxaheptadecane can encapsulate poorly water-soluble drugs, increasing their bioavailability.

-

Controlled Drug Release: The design of the delivery system can be tailored to control the release kinetics of the encapsulated drug, which can be triggered by environmental stimuli such as pH[1].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on drug delivery systems utilizing oligo(ethylene glycol) derivatives. While these studies may not use 3,6,9,12,15-Pentaoxaheptadecane specifically, they provide representative values for similar short-chain PEGylated systems.

Table 1: Physicochemical Properties of Oligo(ethylene glycol)-Based Nanoparticles

| Nanoparticle Type | Oligo(ethylene glycol) Derivative | Average Particle Size (nm) | Zeta Potential (mV) | Reference |

| Gold Nanoparticles | Alkyl-PEG | 15-20 | -5 to +5 | |